3-Bromo-4-fluorophenyl acetate

Analytical Chemistry Procurement Chemical Synthesis

3-Bromo-4-fluorophenyl acetate (CAS 286836-26-8, molecular formula C8H6BrFO2, molecular weight 233.03) is an aromatic ester bearing a critical 1,2,3-substitution pattern with a bromine atom at the 3-position, a fluorine atom at the 4-position, and an acetate group at the 1-position. This specific arrangement of orthogonal reactive handles enables regioselective cross-coupling and derivatization, distinguishing it from other halogenated phenyl acetate isomers in pharmaceutical and agrochemical intermediate applications.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 286836-26-8
Cat. No. B3189150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluorophenyl acetate
CAS286836-26-8
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC(=C(C=C1)F)Br
InChIInChI=1S/C8H6BrFO2/c1-5(11)12-6-2-3-8(10)7(9)4-6/h2-4H,1H3
InChIKeyFQLBZJWSIONHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluorophenyl acetate (CAS 286836-26-8): A Strategic Halogenated Aromatic Ester for Precise Molecular Engineering


3-Bromo-4-fluorophenyl acetate (CAS 286836-26-8, molecular formula C8H6BrFO2, molecular weight 233.03) is an aromatic ester bearing a critical 1,2,3-substitution pattern with a bromine atom at the 3-position, a fluorine atom at the 4-position, and an acetate group at the 1-position . This specific arrangement of orthogonal reactive handles enables regioselective cross-coupling and derivatization, distinguishing it from other halogenated phenyl acetate isomers in pharmaceutical and agrochemical intermediate applications .

Why Uninformed Substitution of 3-Bromo-4-fluorophenyl acetate with Isomeric Analogs Introduces Uncontrolled Synthetic Risk


The substitution pattern of 3-Bromo-4-fluorophenyl acetate directly governs its reactivity profile. Replacing it with an isomer such as 2-Bromo-4-fluorophenyl acetate (CAS 480439-44-9) [1] or 4-Bromo-2-fluorophenyl acetate (CAS 161424-78-8) alters the electronic environment of both the halogen leaving group and the acetate ester. This change can lead to unpredictable outcomes in palladium-catalyzed cross-couplings, where the relative rates of oxidative addition of C-Br versus C-F bonds are highly sensitive to substitution [2]. Furthermore, the 3-bromo-4-fluoro motif is a validated pharmacophore in multiple kinase and deacetylase inhibitor scaffolds, while other positional isomers lack this established precedent in the literature [3].

Procurement-Ready Quantitative Evidence: Differentiating 3-Bromo-4-fluorophenyl acetate for Scientific Selection


Commercial Availability and Purity Benchmark: 3-Bromo-4-fluorophenyl acetate vs. 3-Bromo-4-chlorophenyl acetate

3-Bromo-4-fluorophenyl acetate (CAS 286836-26-8) is widely available from reputable vendors in >98% purity with full analytical characterization . In contrast, a structurally related analog, 3-Bromo-4-chlorophenyl acetate (CAS 933585-10-5), is less widely available and often limited to a 95% purity specification . This discrepancy in commercial availability and purity specification can directly impact the reproducibility of subsequent synthetic steps.

Analytical Chemistry Procurement Chemical Synthesis

Lipophilicity as a Driver of Biochemical Selectivity: 3-Bromo-4-fluorophenyl acetate vs. Non-Halogenated Analogs

The calculated partition coefficient (LogP) for 3-Bromo-4-fluorophenyl acetate is 2.5135 , a value that sits within the desirable range (2-4) for membrane permeability and oral bioavailability in drug discovery. This is significantly higher than that of non-halogenated phenyl acetate (LogP ~1.49) [1] but lower than more hydrophobic poly-halogenated analogs (LogP >3.0) . This intermediate lipophilicity, conferred by the specific Br and F substitution, balances solubility with membrane permeability, a key optimization parameter.

Medicinal Chemistry ADME Properties Drug Discovery

Pharmacophore Validation: Potency of the 3-Bromo-4-fluorophenyl Moiety in Kinase Inhibition vs. Structurally Divergent Scaffolds

The 3-bromo-4-fluorophenyl motif is a critical element in several high-affinity kinase inhibitors. For example, a compound containing this group demonstrates a Ki of 2.66 nM against mouse PKCalpha [1]. In contrast, a structurally different but functionally related compound, 3'-Bromo-4'-fluoroacetophenone, shows a much weaker Ki of >1000 nM against a panel of kinases . While not a direct head-to-head comparison, this class-level data supports that the specific 3-bromo-4-fluorophenyl scaffold, as found in the acetate, is a privileged structure for achieving potent target engagement in kinase drug discovery programs.

Kinase Inhibition Medicinal Chemistry Target Validation

Differentiation in Cross-Coupling Reactivity: 3-Bromo-4-fluorophenyl acetate vs. 3-Bromo-4-chlorophenyl acetate in Palladium Catalysis

The presence of a C-F bond adjacent to a C-Br bond in 3-Bromo-4-fluorophenyl acetate imparts distinct electronic characteristics that are well-documented to enhance reactivity and selectivity in palladium-catalyzed cross-coupling reactions compared to C-Cl analogs [1]. While direct quantitative comparison for this specific acetate is not published, studies on analogous fluorinated versus chlorinated aromatics show that the C-F bond can reduce the electron density on the aryl ring, facilitating oxidative addition of the C-Br bond. This can lead to higher yields and lower catalyst loadings [2]. This fundamental difference in reactivity makes 3-Bromo-4-fluorophenyl acetate a superior choice for Suzuki, Heck, and Sonogashira couplings.

Organic Synthesis Cross-Coupling Catalysis

Procurement-Driven Application Scenarios for 3-Bromo-4-fluorophenyl acetate: Where Differentiation Translates to Impact


Synthesis of Kinase Inhibitor Libraries for Oncology and Inflammation

The 3-bromo-4-fluorophenyl group is a recurring motif in high-affinity kinase inhibitors [1]. 3-Bromo-4-fluorophenyl acetate serves as a versatile precursor for introducing this pharmacophore. Researchers synthesizing focused libraries targeting PKC, BRAF, or Axl kinases can utilize this building block to rapidly generate analogs and explore SAR, leveraging its validated potential for potent target engagement .

Multi-Step Synthesis of Fluorinated Biaryls via Cross-Coupling

The unique electronic environment of the 3-bromo-4-fluorophenyl ring system enhances its performance in palladium-catalyzed cross-coupling reactions [2]. This compound is ideal for the construction of complex fluorinated biaryl systems common in pharmaceuticals and advanced materials, where the fluorine atom improves metabolic stability and the bromine serves as a handle for diversification [3].

Preparation of Building Blocks for HDAC and IDO1 Inhibitors

The 3-bromo-4-fluorophenyl moiety is a component of several reported histone deacetylase (HDAC) and indoleamine 2,3-dioxygenase (IDO1) inhibitors [4]. 3-Bromo-4-fluorophenyl acetate provides a convenient entry point for synthesizing these advanced intermediates. Its optimized LogP of 2.51 aligns with the desirable physicochemical space for such targets, making it a logical choice for medicinal chemists.

Development of Fluorinated PET Tracers and Radiopharmaceuticals

The presence of fluorine in this compound is valuable in medicinal chemistry, not only for modulating properties but also for enabling the synthesis of 18F-labeled positron emission tomography (PET) tracers. The acetate group can be hydrolyzed to a phenol, which can then be further functionalized for radiolabeling, providing a pathway to novel imaging agents for neuroscience and oncology applications.

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